Trimethylolethane trinitrate
Description
Historical Context and Chemical Classification of Nitrate (B79036) Esters
The study of energetic materials was revolutionized in the 19th century with the discovery of potent nitrate esters. researchgate.netat.ua In 1846, German chemist Christian Friedrich Schönbein synthesized nitrocellulose (guncotton), and a year later, Italian chemist Ascanio Sobrero synthesized nitroglycerin (NG). wikipedia.orgwikipedia.orgusni.orghabsburger.net These discoveries marked a significant departure from traditional gunpowder, offering smokeless and more powerful alternatives. wikipedia.orgusni.org
Chemically, nitrate esters are organic compounds containing the R−ONO₂ functional group, formed by the esterification of an alcohol with nitric acid. wikipedia.orgebi.ac.uk This is distinct from nitro compounds, where a nitro group (NO₂) is bonded directly to a carbon atom. wikipedia.orgwikipedia.org The presence of the O-NO₂ bond is fundamental to their energetic nature; its thermal decomposition releases significant energy, primarily yielding molecular nitrogen (N₂) and carbon dioxide. wikipedia.org The immense stability of the N₂ molecule, with its strong triple bond, is a major contributor to the high energy release of these materials. wikipedia.org
This class of compounds includes well-known explosives like nitroglycerin, nitrocellulose, and pentaerythritol (B129877) tetranitrate (PETN). at.uataylorandfrancis.com Many of these early nitrate esters were liquids and highly sensitive, which initially limited their practical application until Alfred Nobel developed dynamite by stabilizing nitroglycerin. researchgate.netwikipedia.orgfibonaccimd.com Trimethylolethane trinitrate (TMETN), also known as metriol trinitrate, was first prepared in Italy and was produced by Germany before World War II. wikipedia.org It was recognized for its properties as a flash and erosion-reducing agent in smokeless powders. wikipedia.org
Academic Significance of this compound Research
This compound (CH₃C(CH₂ONO₂)₃) is synthesized through the nitration of trimethylolethane (TME), a polyol with a neopentyl structure. wikipedia.org The academic interest in TMETN stems from its distinct properties compared to other nitrate esters like nitroglycerin. It is considered a potential replacement for nitroglycerin in some applications due to its lower volatility and greater thermal stability. wikipedia.orggoogle.com
Research has heavily focused on its role as an energetic plasticizer in solid propellants and explosives. google.comevitachem.com Plasticizers are added to energetic formulations to improve their mechanical properties, such as flexibility, and to enhance processing characteristics. researchgate.net TMETN has been shown to enhance the mechanical properties and energy output of propellants while reducing their sensitivity to friction and impact.
Theoretical studies have also been significant, particularly in understanding its decomposition kinetics. nih.govacs.org Research comparing TMETN with nitroglycerin has shown that while the gas-phase decomposition rate of TMETN is higher, its liquid-phase decomposition is substantially slower, a contradiction explained by solvation effects. nih.govacs.org This detailed mechanistic understanding is crucial for developing kinetic models for nitrate ester combustion and stability. nih.gov
Table 1: Physical and Chemical Properties of this compound (TMETN)
| Property | Value |
|---|---|
| Chemical Formula | C₅H₉N₃O₉ |
| Molar Mass | 255.14 g/mol |
| Appearance | Colorless to light brown oily liquid |
| Density | 1.47 g/cm³ |
| Melting Point | -3 °C (270 K) |
| Decomposition Temp. | ~182 °C |
Sources: wikipedia.org
Overview of Key Research Avenues for Nitrate Esters
Research into energetic nitrate esters continues to be an active field, driven by the need for safer, more stable, and higher-performing materials for both military and civilian applications. at.uanih.gov Key research avenues include:
Development of Insensitive Munitions: A primary goal is the synthesis of new energetic materials that are less sensitive to accidental detonation from shock, friction, or heat. google.com Research focuses on modifying molecular structures to enhance stability without significantly compromising energetic output. rsc.org TMETN itself is studied as a component in low-vulnerability propellants. google.com
Energetic Plasticizers and Binders: The performance of modern solid propellants and polymer-bonded explosives is highly dependent on the properties of their binders and plasticizers. researchgate.net Researchers are exploring novel energetic polymers and plasticizers, including nitrate esters like TMETN, N-Butyl-2-nitrate ethyl nitramine (Bu-NENA), and 1,2,4-Butanetriol (B146131) trinitrate (BTTN), to increase energy density and improve mechanical properties. evitachem.comresearchgate.net
Thermal Stability and Decomposition Mechanisms: Understanding the thermal decomposition pathways of nitrate esters is fundamental to predicting their stability and performance. at.uanih.gov The initial step in the decomposition of many nitrate esters is the homolytic cleavage of the weak RO–NO₂ bond. at.ua Advanced computational studies are used to model these mechanisms in detail for compounds like TMETN and NG, providing insights into their multiphase decomposition behavior. nih.govacs.org
Melt-Castable Explosives: Historically, nitrate esters were considered too sensitive to be used in melt-cast applications. However, recent research has overturned this, with the synthesis of novel, thermally stable nitrate esters that can be safely melted and cast, offering new formulation possibilities. acs.org
The ongoing investigation into compounds like TMETN and the broader class of nitrate esters highlights a continuous drive for innovation in energetic materials, balancing the demand for power with critical requirements for safety and stability. at.uanih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation / Other Name |
|---|---|
| 1,2,4-Butanetriol trinitrate | BTTN |
| N-Butyl-2-nitrate ethyl nitramine | Bu-NENA |
| Diethylene glycol dinitrate | DEGDN |
| Guncotton | Nitrocellulose |
| Nitroglycerin | NG, Glyceryl trinitrate (GTN) |
| Pentaerythritol tetranitrate | PETN |
| Triethyleneglycol dinitrate | TEGDN |
| Trimethylolethane | TME, Metriol |
Structure
3D Structure
Properties
IUPAC Name |
[2-methyl-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
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InChI |
InChI=1S/C5H9N3O9/c1-5(2-15-6(9)10,3-16-7(11)12)4-17-8(13)14/h2-4H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPYBNCEPZCLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O9 | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7051979 | |
| Record name | Trimethylolethane trinitrate | |
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Molecular Weight |
255.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [OSHA] Colorless to light yellow oily liquid; [Copperhead Chemical MSDS] | |
| Record name | Trimethylolethane trinitrate | |
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CAS No. |
3032-55-1 | |
| Record name | Trimethylolethane trinitrate | |
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| Record name | Trimethylolethane trinitrate | |
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| Record name | 1,3-Propanediol, 2-methyl-2-[(nitrooxy)methyl]-, 1,3-dinitrate | |
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| Record name | Trimethylolethane trinitrate | |
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| Record name | 2-methyl-2-[(nitrooxy)methyl]propane-1,3-diyl dinitrate | |
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| Record name | Trimethylolethane trinitrate | |
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Chemical Synthesis and Advanced Synthetic Methodologies
Traditional Batch Nitration Pathways of Trimethylolethane to Trimethylolethane Trinitrate
The conventional method for synthesizing this compound (TMETN) is through the batch nitration of trimethylolethane (TME). google.com This process involves the esterification of the three hydroxyl groups of TME with a nitrating agent.
The most prevalent nitrating agent is a mixed acid system composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this system, sulfuric acid functions as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the primary electrophile in the nitration reaction. The stoichiometry of the reactants is a critical parameter, with an excess of the nitrating agent typically employed to drive the reaction towards completion and maximize the yield of the trinitrated product. google.com
Alternative nitrating systems have also been explored. One such method involves dissolving trimethylolethane in acetic acid and using a nitrating mixture of nitric acid and acetic anhydride. google.com While this can achieve high yields, it is generally more expensive. google.com Another approach utilizes a nitrating solution of a nitrate (B79036) salt, such as ammonium (B1175870) nitrate, in sulfuric acid, which can offer milder reaction conditions. google.com
A patented method describes dissolving trimethylolethane in water to form an aqueous solution before adding it to the mixed acids. google.com This liquid-phase feeding is considered more stable and safer than adding solid trimethylolethane.
Table 1: Exemplary Reactant Mass Ratios in Batch Nitration
| Component | Mass Ratio Range | Typical Example Ratio |
|---|---|---|
| Concentrated Sulfuric Acid | 1.1 - 2.2 | 1.5 |
| Concentrated Nitric Acid | 1.3 - 2.6 | 1.8 |
| Trimethylolethane Aqueous Solution | 1 (fixed) | 1 |
| Dichloromethane (B109758) (for extraction) | 1.6 - 3.2 | 2.1 |
Data sourced from a patented preparation method. google.com
The nitration of polyols like trimethylolethane is a highly exothermic process, necessitating stringent temperature control to prevent thermal runaway and minimize side reactions. The reaction is typically conducted at low temperatures, generally in the range of 0 to 15 °C. google.comevitachem.com Maintaining a consistent low temperature during the addition of the polyol and throughout the reaction period is crucial for both safety and product yield.
The reaction time is another key variable. Following the complete addition of trimethylolethane, the mixture is stirred for a defined period, often around 10 minutes, to ensure the nitration is complete. google.compatsnap.com
Solvents can be employed in the process, primarily during the extraction and purification stages. Dichloromethane is commonly used to extract the TMETN from the spent acid mixture after the reaction is complete. google.comevitachem.com The use of dichloromethane is favored over other solvents like diethyl ether due to a reduced risk of explosion. After extraction, the organic phase is typically washed multiple times with water and a dilute basic solution, such as sodium bicarbonate, to remove residual acids before the solvent is removed under reduced pressure. google.com
The primary byproducts in the synthesis of TMETN are partially nitrated esters, namely trimethylolethane dinitrate and trimethylolethane mononitrate. The formation of these compounds is typically a result of incomplete nitration, which can be caused by insufficient amounts of the nitrating agent, poor temperature control, or inadequate reaction times.
Oxidative side reactions can also occur, leading to the degradation of the product and the formation of nitrogen oxides (NOx). google.com To minimize the formation of these byproducts, precise control over the reaction parameters is essential. This includes maintaining the optimized low temperature, ensuring an adequate excess of the nitrating agent, and controlling the rate of reactant addition. google.com
Post-reaction, a thorough purification process is necessary to remove byproducts and impurities. This typically involves separating the product from the spent acid and then washing it with water, followed by a neutralization wash with a weak base like sodium bicarbonate, and then a final water wash.
Continuous Flow Chemistry Approaches for this compound Synthesis
Continuous flow chemistry, particularly utilizing microreactors, has emerged as a safer and more efficient alternative to traditional batch synthesis for energetic materials like TMETN. nih.govresearchgate.net This modern approach addresses many of the safety and scalability challenges associated with batch nitration. iitb.ac.indokumen.pub
Microreactors are systems with channels of sub-millimeter dimensions, which provide an exceptionally high surface-area-to-volume ratio. iitb.ac.inignited.in This characteristic allows for superior heat transfer compared to batch reactors, enabling precise temperature control and significantly mitigating the risk of dangerous thermal runaways inherent in exothermic nitration reactions. iitb.ac.inresearchgate.net
The small internal volume of microreactors ensures that only a minimal amount of the energetic material is present in the reaction zone at any given time, which drastically improves the inherent safety of the process. iitb.ac.in These systems can handle both liquid and solid polyols; solid starting materials like TME can be dissolved in a suitable acid, such as sulfuric acid, before being introduced into the reactor. iitb.ac.in
Continuous flow systems offer unparalleled control over reaction parameters. rsc.orgmdpi.com Reactant concentrations, mixing rates, and residence time can be precisely managed by adjusting the flow rates of the input streams. nih.gov This level of control allows for rapid optimization of reaction conditions to maximize product yield and purity while minimizing byproduct formation. nih.govresearchgate.net
The efficient mixing within microreactors enhances mass transfer, leading to faster and more uniform reactions. rsc.org Studies have shown that for various nitrate esters, including TMETN, yields greater than 90% can be achieved with very short residence times, often around one minute. nih.govresearchgate.netresearchgate.net This high efficiency and throughput, combined with the enhanced safety profile, make continuous flow synthesis a highly attractive and scalable technology for the production of TMETN and other nitrate esters. nih.goviitb.ac.in
Process Scale-Up Considerations and Methodological Advancements
Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges, primarily related to reaction control and safety. Traditional batch processes, while effective on a small scale, can be difficult to manage at larger volumes due to the exothermic nature of the nitration reaction. researchgate.net
Recent advancements have focused on developing continuous flow processes for the synthesis of nitrate esters, including TMETN. researchgate.net Continuous flow reactors offer significant advantages in terms of safety and efficiency. They allow for precise control of reaction parameters such as temperature and residence time, minimizing the risk of thermal runaway. researchgate.net Research into the continuous flow synthesis of various nitrate esters has demonstrated the potential for high yields (>90%) with short residence times, making it a viable and economically attractive method for industrial-scale production. researchgate.net
A patented method describes a process for preparing TMETN by first dissolving trimethylolethane in water to form a 20-40% aqueous solution. This solution is then added to a mixture of concentrated sulfuric acid and nitric acid. The mass ratio of the reactants and the reaction temperature are critical parameters for optimizing the yield and purity of the final product. patsnap.comgoogle.com
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Value |
| Trimethylolethane aqueous solution concentration | 20-40% by mass patsnap.com |
| Mass ratio (H₂SO₄ : HNO₃ : TMETN solution) | (1.1-2.2) : (1.3-2.6) : 1 patsnap.com |
| Reaction Temperature | 10-15 °C patsnap.comgoogle.com |
| Reaction Time | 10 minutes patsnap.comgoogle.com |
Purification and Isolation Methodologies for this compound
Following the synthesis, the crude this compound must be purified to remove impurities, including residual acids and byproducts. The purification process typically involves several steps, including solvent extraction, aqueous washing, and drying.
Solvent Extraction Techniques
Solvent extraction is a crucial step in isolating the synthesized this compound from the reaction mixture. Dichloromethane is a commonly used solvent for this purpose due to its ability to effectively dissolve TMETN while being immiscible with the aqueous acid phase. patsnap.comevitachem.com The crude product is extracted into the organic phase, leaving behind the majority of the inorganic impurities in the aqueous layer. The mass ratio of the trimethylolethane aqueous solution to the extraction solvent (dichloromethane) is typically in the range of 1:1.6 to 1:3.2. google.com
Aqueous Washing and Neutralization Procedures
After extraction, the organic phase containing the this compound is subjected to a series of aqueous washes to remove any remaining acidic impurities. The organic layer is typically washed multiple times with water. patsnap.comgoogle.com In some cases, a dilute solution of a weak base, such as sodium bicarbonate, may be used to neutralize any residual acid. This neutralization step is critical for the stability and safety of the final product. Following neutralization, the product is washed again with water to remove any formed salts. adeq.state.ar.us To prevent the formation of emulsions during washing, a dilute solution of sodium chloride can be used instead of pure water. google.com
Advanced Separation and Drying Processes
The final step in the purification process is the removal of the extraction solvent and any remaining water. This is typically achieved through evaporation under reduced pressure. patsnap.comevitachem.com This method allows for the efficient removal of the volatile solvent at a lower temperature, which is important for preventing the thermal decomposition of the energetic TMETN. The resulting product is a purified form of this compound with a purity often exceeding 98%. patsnap.com
Table 2: Purity and Yield Data from Different Synthesis Embodiments
| Embodiment | Yield (%) | Purity (%) |
| 1 | 91.6 | ≥99.3 patsnap.com |
| 2 | 82.5 | ≥99.1 patsnap.com |
| 3 | 74.8 | ≥98.5 patsnap.com |
Derivatization and Analog Synthesis from this compound
The nitrate ester groups in this compound can undergo substitution reactions, allowing for the synthesis of various derivatives and analogs. evitachem.com These reactions can be used to modify the properties of the molecule, such as its energetic output or physical state. For instance, reduction processes can lead to less nitrated derivatives of trimethylolethane. evitachem.com While specific examples of large-scale derivatization from TMETN are not extensively detailed in the provided search results, the fundamental reactivity of the nitrate ester groups suggests the potential for creating a range of compounds with tailored properties for specific applications. Further research in this area could lead to the development of novel energetic materials with enhanced performance characteristics.
Mechanistic Studies of Chemical Reactivity and Decomposition Pathways
Unimolecular Thermal Decomposition Mechanisms of Trimethylolethane Trinitrate
The primary and overwhelmingly favored pathway for the unimolecular thermal decomposition of TMETN is the homolytic cleavage of the nitrooxy group bond (RO–NO2). acs.orgnih.gov This process, known as bond scission, results in the formation of an alkoxy radical and a nitrogen dioxide (NO2) molecule. Computational studies utilizing high-precision quantum chemical calculations have determined that this RO–NO2 dissociation channel is the dominant mechanism in both the gas and liquid phases. acs.orgnih.gov
The energy required to break this bond, known as the Bond Dissociation Energy (BDE), is a key indicator of thermal stability. For TMETN, the BDE of the most easily broken RO–NO2 bond has been calculated to be approximately 40.4 kcal/mol. acs.org This value is very close to that of the most active O–NO2 bond in nitroglycerin (NG), which is 40.3 kcal/mol. acs.org The specific location of the nitrooxy group on the molecule's backbone influences its BDE, with the "top" –NO2 group identified as having the lowest BDE, making it the most probable site for initiating decomposition. acs.org
Calculated Bond Dissociation Energies (BDE) for TMETN Decomposition Pathways
| Decomposition Pathway | Bond Type | Calculated BDE (kcal/mol) |
|---|---|---|
| Primary RO-NO2 Dissociation (Top Position) | O-NO2 | 40.4 |
While RO–NO2 bond scission is the dominant initiation step, alternative unimolecular pathways have been investigated theoretically. One such pathway is the elimination of nitrous acid (HONO). acs.orgnih.gov This reaction involves the intramolecular transfer of a hydrogen atom to a nitrooxy group, followed by the cleavage of the RO–NO bond. For TMETN, the energy barrier for HONO elimination is calculated to be 2.3 kcal/mol lower than that for nitroglycerin. acs.org
However, despite this lower barrier relative to NG, kinetic modeling shows that the HONO elimination pathway is not a significant contributor to the initial decomposition of TMETN under most conditions. acs.org The rate coefficients for HONO elimination are many orders of magnitude lower than for RO–NO2 fission, making its branching ratio negligible. acs.org
Another potential but unfavorable decomposition channel is a γ-attack reaction, where an oxygen atom from a nitro group attacks the central carbon atom. This pathway was found to have a very high energy barrier of 81.3 kcal/mol, making it a highly unlikely event in the thermal decomposition of TMETN. acs.org
The molecular structure and conformation of TMETN play a crucial role in determining the initiation site of decomposition. The molecule has three nitrooxy groups attached to methylene (B1212753) (–CH2–) groups, which can be distinguished by their positions relative to the central ethyl group. Theoretical calculations have identified that the nitrooxy group in the "top" position possesses the lowest RO–NO2 Bond Dissociation Energy (BDE). acs.org This lower BDE signifies that this specific bond is the weakest link in the molecule and, therefore, serves as the primary trigger for thermal decomposition. The initiation via cleavage of this bond is kinetically and energetically more favorable than the scission of the other "side" nitrooxy groups.
Kinetic Analysis of Thermal Decomposition
The study of reaction kinetics provides quantitative data on the rates of decomposition under various conditions. This analysis involves both experimental measurements and the development of theoretical models to predict reaction rate coefficients.
Experimental investigation into the thermal decomposition kinetics of TMETN often employs thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods measure the heat flow and mass loss of a sample as a function of temperature, respectively. From the data obtained at different heating rates, kinetic parameters can be calculated.
Isoconversional methods, such as the Kissinger-Akahira-Sunnose (KAS) model, are applied to DSC data to determine the activation energy (Ea) of the decomposition process. For TMETN, experimental studies have reported activation energy values in the range of 120–150 kJ/mol. Analysis also suggests that the decomposition mechanism can shift from an autocatalytic model to a diffusion-controlled model at higher heating rates.
Experimentally Derived Kinetic Parameters for TMETN
| Experimental Technique | Kinetic Method | Parameter | Reported Value Range |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Isoconversional Methods (e.g., KAS) | Activation Energy (Ea) | 120–150 kJ/mol |
Theoretical kinetics for TMETN decomposition have been extensively studied using a combination of quantum chemical calculations and statistical rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM)/master equation theory. nih.gov These models provide detailed rate coefficients over wide ranges of temperature and pressure, which can be challenging to measure experimentally. acs.org
In the gas phase at 500 K and 1 atm, the calculated decomposition rate coefficient for TMETN is approximately five times higher than that of nitroglycerin, which is attributed to entropy effects. acs.orgnih.gov The influence of pressure on the decomposition kinetics is negligible at temperatures below 700 K. acs.org However, at higher temperatures, such as 1000 K, the total decomposition rate coefficient increases by a factor of about 10 as the pressure rises from 0.01 to 100 atm. acs.org
In the liquid phase, modeled using a continuum solvation model, the decomposition behavior changes significantly. The rate coefficients for the RO–NO2 dissociation channel are substantially greater in the liquid phase compared to the gas phase for a given temperature. acs.org However, when comparing the two nitrate (B79036) esters in the liquid phase at 500 K, the decomposition of TMETN is predicted to be drastically slower—by a factor of 5835—than that of nitroglycerin. acs.orgnih.gov This reversal from the gas-phase trend is explained by solvation effects related to vapor pressure and solubility. nih.gov
Theoretical Gas-Phase Decomposition Rate Coefficients (k) at 1 atm
| Temperature (K) | Dominant Pathway (RO-NO2 Scission) k (s⁻¹) | Minor Pathway (HONO Elimination) k (s⁻¹) |
|---|---|---|
| 400 | ~1.0 x 10⁻⁵ | ~1.0 x 10⁻¹² |
| 600 | ~1.0 x 10³ | ~1.0 x 10⁻⁴ |
| 800 | ~1.0 x 10⁷ | ~1.0 x 10¹ |
| 1000 | ~1.0 x 10⁹ | ~1.0 x 10⁴ |
Multi-phase Decomposition Kinetics (Gas Phase vs. Liquid Phase)
Theoretical studies employing high-precision quantum chemical calculations have elucidated the decomposition kinetics of TMETN in both the gas and liquid phases. The primary initial step in the thermal decomposition of TMETN, much like other nitrate esters, is the fission of the RO-NO₂ bond. evitachem.com This bond cleavage is the dominant decomposition pathway. nih.govacs.org
In the gas phase , the decomposition rate of TMETN is notably faster than that of a similar nitrate ester, glycerol (B35011) trinitrate (NG). At a temperature of 500 K, the gas-phase decomposition rate coefficient of TMETN is five times higher than that of NG. nih.gov This difference is attributed to entropy effects. acs.org
Conversely, in the liquid phase , the decomposition of TMETN is significantly slower than that of NG. At the same temperature of 500 K, the liquid-phase decomposition of TMETN is slower by a factor of 5835. nih.gov This stark contrast between the gas and liquid phase decomposition rates is explained by solvation effects, which are influenced by vapor pressure and solubility. nih.gov The surrounding liquid molecules can create a "cage" through interactions, which affects the initial decomposition process.
The dominant reaction pathway in both the gas and liquid phases is the dissociation of the RO-NO₂ bond, which overwhelmingly favors other potential pathways such as HONO elimination. nih.gov
Exploration of Other Chemical Transformation Mechanisms
Beyond its thermal decomposition, this compound can undergo other chemical transformations, including oxidative, reductive, and substitution reactions. These reactions offer pathways to modify the molecule and understand its broader chemical behavior.
Oxidative Reaction Pathways
Under specific conditions, TMETN can be oxidized to yield various products. evitachem.com While detailed mechanistic studies on the specific oxidative pathways of TMETN are not extensively documented in the public literature, it is known to be incompatible with strong oxidizers, which can lead to vigorous reactions. copperheadchemical.com The high temperatures and fires resulting from such reactions can produce toxic substances including nitrogen oxides, carbon monoxide, and carbon dioxide. copperheadchemical.com
Reductive Reaction Pathways and Products
Substitution Reactions of Nitrate Functional Groups
The nitrate functional groups in this compound can be substituted with other functional groups depending on the reagents used. evitachem.com This opens up possibilities for synthesizing various derivatives. Nucleophilic substitution reactions are a common method for replacing functional groups. In the case of nitrate esters, while they are generally less reactive towards nucleophilic attack than alkyl halides, such reactions can occur under specific conditions, particularly with strong nucleophiles.
Pyrolysis and Thermolysis Product Distribution Analysis
The study of the products formed during the pyrolysis and thermolysis of TMETN provides crucial information about its decomposition mechanism and the subsequent chemical reactions that occur at elevated temperatures.
Identification of Gaseous and Condensed-Phase Pyrolysis Products
The initial decomposition of nitrate esters like TMETN is generally understood to involve the fission of the RO-NO₂ bond, leading to the generation of NO₂ and an alkoxy radical. evitachem.com In the case of TMETN, this would be followed by further reactions of the resulting radical.
High temperatures and fires involving TMETN produce a range of toxic gaseous substances, including:
Nitrogen oxides (NOx)
Carbon monoxide (CO)
Carbon dioxide (CO₂)
Low molecular weight hydrocarbons
Organic acids copperheadchemical.com
While a comprehensive, publicly available analysis of the complete product distribution from the controlled pyrolysis of pure TMETN is not detailed, the general products of nitrate ester decomposition at high temperatures are known to be a complex mixture of smaller gaseous molecules. The condensed-phase products would likely consist of more complex, less volatile organic compounds formed through secondary reactions of the initial decomposition fragments.
Below is a summary of the key chemical transformations and products discussed:
| Transformation Type | Phase | Key Aspects | Primary Products |
| Multi-phase Decomposition | Gas | Faster than NG; dominated by RO-NO₂ fission. | RO• + NO₂ |
| Liquid | Slower than NG; influenced by solvation effects. | RO• + NO₂ | |
| Oxidative Reaction | - | Incompatible with strong oxidizers. | Nitrogen oxides, CO, CO₂ |
| Reductive Reaction | - | Potential for denitration. | Partially/fully denitrated trimethylolethane derivatives (hypothesized) |
| Substitution Reaction | - | Nitrate groups can be replaced by other functional groups. | Various TMETN derivatives (hypothesized) |
| Pyrolysis/Thermolysis | - | High-temperature decomposition. | Nitrogen oxides, CO, CO₂, low molecular weight hydrocarbons, organic acids |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of TMETN. These methods model the molecule's electronic and geometric structure, which are crucial for predicting its stability and reactivity.
Density Functional Theory (DFT) has been a important tool for investigating the electronic structure and optimizing the molecular geometry of energetic materials like TMETN. Specifically, the B3LYP density functional, combined with the 6-311++G(d,p) basis set and dispersion corrections (D3BJ), has been utilized for geometry optimization and frequency calculations. These calculations provide foundational data on bond lengths, bond angles, and vibrational frequencies, which are essential for subsequent, more complex computations, such as the determination of reaction pathways and kinetics.
In a notable study, DFT calculations were employed to establish the optimized geometry of TMETN as a precursor to investigating its thermal decomposition. This level of theory is chosen for its balance of computational cost and accuracy in describing the molecular structure of nitrate (B79036) esters. The optimized geometry serves as the basis for higher-level single-point energy calculations to refine the potential energy surface.
A 2022 study also employed DFT with the B3LYP 6-31G(d,p) basis set to calculate the detonation properties of TMETN, among other energetic compounds dergipark.org.tr. This approach determines the total energies of the geometry-optimized structures, which are then used to predict performance parameters dergipark.org.tr.
For higher accuracy in electronic property prediction, particularly for reaction energetics, sophisticated ab initio methods are employed. These methods, which are based on first principles without empirical parameterization, offer a more rigorous description of electron correlation.
In the study of TMETN, the DLPNO-CCSD(T) method (Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations) with an augmented correlation-consistent basis set (aug-cc-pVTZ) has been used to refine the energy barriers of its initial decomposition pathways acs.org. This high-level ab initio approach provides benchmark-quality energies.
One of the key electronic properties determined for TMETN using this method is the bond dissociation energy (BDE) of the trigger linkage, the RO-NO₂ bond. The cleavage of this bond is the initial step in the thermal decomposition of many nitrate esters. High-precision calculations have determined the BDE for the RO-NO₂ bond in TMETN to be approximately 40.4 kcal/mol. This value is critical for assessing the thermal stability of the molecule.
| Property | Computational Method | Predicted Value |
|---|---|---|
| RO-NO₂ Bond Dissociation Energy | DLPNO-CCSD(T)/aug-cc-pVTZ//B3LYP-D3BJ/6-311++G(d,p) | 40.4 kcal/mol |
Conformational analysis is crucial for understanding the behavior of flexible molecules like TMETN, as different conformers can have varying energies and reactivities. By rotating around single bonds, a molecule can exist in several spatial arrangements, and identifying the lowest energy conformers (energy minima) is key to understanding its properties under normal conditions.
Computational Simulations of Decomposition Kinetics
Understanding the rate at which TMETN decomposes is vital for predicting its stability, storage lifetime, and performance as an energetic material. Computational simulations of its decomposition kinetics provide valuable data on reaction rates and mechanisms that can be difficult to obtain experimentally.
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It is particularly well-suited for studying the decomposition of energetic molecules like TMETN, where the molecule is energized by collisions before breaking apart.
Recent theoretical investigations have employed RRKM theory, often in conjunction with a master equation (ME) approach, to compute the temperature- and pressure-dependent rate coefficients for the thermal decomposition of TMETN acs.orgnih.gov. These simulations have been conducted over a broad range of conditions, typically from 300 to 1000 K in temperature and 0.01 to 100 atm in pressure acs.orgnih.gov.
The primary finding from these RRKM/ME simulations is that the dominant initial decomposition pathway is the simple fission of the RO-NO₂ bond, leading to the formation of an alkoxy radical and a nitrogen dioxide molecule nih.gov. The calculations show how the rate of this decomposition varies with temperature and pressure. For instance, at 500 K and 1 atm, the calculated rate coefficient for the gas-phase decomposition of TMETN is significantly higher than that of nitroglycerin, another common nitrate ester nih.gov.
| Temperature (K) | Rate Coefficient (s⁻¹) | Dominant Pathway |
|---|---|---|
| 300 | ~10⁻¹³ | RO-NO₂ Bond Fission |
| 500 | ~10⁻¹ | RO-NO₂ Bond Fission |
| 1000 | ~10⁶ | RO-NO₂ Bond Fission |
Transition State Theory (TST) is another cornerstone of reaction kinetics used to calculate the rates of chemical reactions. It assumes a quasi-equilibrium between the reactants and an activated complex (the transition state) at the saddle point of the potential energy surface.
TST has been applied to determine the high-pressure limit of the unimolecular decomposition rate constants of TMETN and to study its decomposition in the liquid phase, often using a continuum solvation model to account for the solvent effect acs.orgnih.gov. The theory allows for the calculation of activation parameters, such as the activation free energy, which is a critical factor in determining the reaction rate.
For TMETN, TST calculations confirm that the RO-NO₂ bond cleavage is the kinetically favored decomposition channel, overwhelmingly dominating other potential pathways like HONO elimination nih.gov. The activation free energy for this process in the liquid phase has been calculated, providing insights into how the solvent environment affects the stability and decomposition kinetics of TMETN compared to the gas phase.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy for Structural Elucidation and Mechanistic Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive method for probing the molecular structure of TMETN. These techniques provide a unique "fingerprint" based on the vibrational modes of the molecule's functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in the TMETN molecule. The technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For TMETN, the FT-IR spectrum is dominated by strong absorption bands characteristic of the nitrate (B79036) ester (-O-NO₂) groups. dtic.mil
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| Asymmetric NO₂ Stretch | 1660 - 1625 | Nitrate Ester (-ONO₂) |
| Symmetric NO₂ Stretch | 1285 - 1270 | Nitrate Ester (-ONO₂) |
| C-H Stretch (asymmetric & symmetric) | 2980 - 2870 | Alkyl (CH₃, CH₂) |
| C-H Bend (scissoring & rocking) | 1470 - 1370 | Alkyl (CH₃, CH₂) |
| O-N Stretch | 870 - 830 | Nitrate Ester (-ONO₂) |
Raman spectroscopy provides data that is complementary to FT-IR. While IR spectroscopy measures changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule's electron cloud. This makes it particularly effective for analyzing symmetric vibrations that may be weak or absent in an IR spectrum.
For TMETN, Raman spectroscopy can be used to confirm the presence of the nitrate ester groups and the carbon skeleton. The symmetric NO₂ stretching vibration, for instance, typically yields a strong and easily identifiable Raman signal. This technique is valuable for obtaining a complete vibrational profile of the molecule and can be used for the in situ identification of explosive particles on various surfaces. sohag-univ.edu.eg
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Functional Group |
|---|---|---|
| Symmetric NO₂ Stretch | 1300 - 1260 | Nitrate Ester (-ONO₂) |
| C-H Stretch | 3000 - 2850 | Alkyl (CH₃, CH₂) |
| O-N Stretch | 880 - 840 | Nitrate Ester (-ONO₂) |
| C-C Stretch | 1150 - 800 | Alkane Skeleton |
In situ vibrational spectroscopy involves monitoring a chemical process, such as synthesis or decomposition, in real-time without removing the sample from its environment. rsc.orgrsc.org This methodology is invaluable for understanding the kinetics and mechanisms of TMETN's thermal decomposition.
By employing time-resolved FT-IR or Raman spectroscopy, researchers can track the disappearance of characteristic TMETN vibrational bands (e.g., -ONO₂) and the concurrent emergence of new peaks corresponding to decomposition products like nitrogen oxides (NOx) and carbonyl compounds. Theoretical studies on the thermal decomposition of TMETN indicate that the initial and rate-determining step is the homolytic cleavage of the RO-NO₂ bond. nih.gov In situ spectroscopic studies would provide experimental verification of this pathway by identifying the initial gaseous products formed during the decomposition process.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous confirmation of the molecular structure of TMETN. dtic.mil By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. nih.gov
The ¹H NMR spectrum of TMETN is expected to show distinct signals for the methyl (CH₃) protons and the methylene (B1212753) (CH₂) protons. The integration of these signals would correspond to the 3:6 proton ratio, while the chemical shifts and splitting patterns would confirm their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for the methyl carbon, the methylene carbons, and the central quaternary carbon, confirming the carbon framework of the molecule. rsc.org
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -CH₃ | ~1.0 - 1.2 | Singlet |
| ¹H | -CH₂ONO₂ | ~4.5 - 4.8 | Singlet |
| ¹³C | -CH₃ | ~17 - 20 | Quartet |
| ¹³C | -CH₂ONO₂ | ~70 - 75 | Triplet |
| ¹³C | Quaternary C | ~40 - 45 | Singlet |
Mass Spectrometry Coupled Techniques for Purity and Degradation Product Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a highly sensitive and specific method for analyzing complex mixtures, identifying impurities, and characterizing degradation products.
HPLC-MS is the method of choice for assessing the purity of TMETN and identifying synthesis-related impurities. rsc.org The HPLC component separates the components of a mixture based on their differential interactions with a stationary phase, while the MS detector provides mass information for each eluting component, enabling positive identification. americanpharmaceuticalreview.com
For TMETN, which is synthesized by the nitration of trimethylolethane, common impurities include partially nitrated species such as trimethylolethane dinitrate and trimethylolethane mononitrate. researchgate.netresearchgate.net HPLC-MS can effectively separate these byproducts from the main TMETN product and provide their molecular weights, confirming their identities and allowing for their quantification. This impurity profile is critical for quality control and for understanding how residual impurities might affect the stability and performance of the energetic material.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Trimethylolethane trinitrate | C₅H₉N₃O₉ | 255.14 | Main Product |
| Trimethylolethane dinitrate | C₅H₁₀N₂O₇ | 210.14 | Potential Impurity |
| Trimethylolethane mononitrate | C₅H₁₁NO₅ | 165.14 | Potential Impurity |
| Trimethylolethane | C₅H₁₂O₃ | 120.15 | Unreacted Precursor |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Decomposition Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for identifying the volatile products generated during the thermal decomposition of energetic materials like this compound (TMETN). This method is particularly well-suited for separating complex mixtures of gaseous compounds and providing definitive structural identification. The analysis involves introducing the gaseous decomposition products into a gas chromatograph, where they are separated based on their physicochemical properties as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, yielding a unique mass spectrum for each compound that allows for its identification.
Nitrate esters, including TMETN, are known to be thermally labile, meaning they decompose upon heating. gcms.cz The primary decomposition pathway for TMETN in both gas and liquid phases is initiated by the cleavage of the weak RO-NO₂ bond. nih.govacs.org This initial step leads to the formation of nitrogen dioxide (NO₂) and an alkoxy radical. Subsequent reactions of these highly reactive species result in a variety of volatile products.
While specific experimental GC-MS studies detailing the full range of TMETN's volatile decomposition products are not extensively documented in readily available literature, the analysis of similar nitrate esters provides insight into the expected products. iu.edu For instance, studies on compounds like nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN) show the formation of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and aldehydes such as formaldehyde. iu.edu The use of on-column injection techniques in GC is often preferred for analyzing thermally sensitive explosives to minimize degradation within the injector port and ensure that the observed products are from the decomposition process under study rather than an artifact of the analysis method. gcms.cz
Table 1: Potential Volatile Decomposition Products of TMETN Detectable by GC-MS This table is based on the known decomposition pathways of similar nitrate esters.
| Compound Name | Chemical Formula | Role in Decomposition |
| Nitrogen Dioxide | NO₂ | Primary product from RO-NO₂ bond cleavage |
| Nitric Oxide | NO | Secondary product from NO₂ reactions |
| Carbon Dioxide | CO₂ | Product of complete oxidation |
| Carbon Monoxide | CO | Product of incomplete oxidation |
| Formaldehyde | CH₂O | Oxidative degradation product of the carbon backbone |
| Water | H₂O | General combustion/decomposition product |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. nih.gov By analyzing the positions and intensities of these diffracted spots, researchers can calculate a three-dimensional map of the electron density within the crystal, from which the exact positions of the atoms, bond lengths, and bond angles can be determined. nih.gov
For this compound, application of X-ray crystallography would provide unequivocal proof of its molecular structure in the solid state. This data would be invaluable for validating theoretical models and understanding intermolecular interactions that influence its physical properties, such as density and crystal packing.
However, a significant practical challenge exists for TMETN, as it is a colorless to light yellow oily liquid at standard temperature and pressure, with a freezing point of -3°C. wikipedia.orgcopperheadchemical.com To perform X-ray crystallography, a suitable single crystal of the compound must first be grown, which would require cryogenic techniques. While the methodology is well-established, specific crystallographic data (such as unit cell dimensions, space group, and atomic coordinates) for this compound are not prominently available in published literature, indicating that such studies may not have been performed or are not widely reported.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides an experimental verification of a compound's empirical formula, which is crucial for confirming the identity and purity of a newly synthesized substance. The technique typically involves the combustion of a precisely weighed sample under controlled conditions, followed by the quantitative measurement of the resulting combustion products (e.g., CO₂, H₂O, and N₂).
For this compound (C₅H₉N₃O₉), elemental analysis serves to confirm that the nitration of trimethylolethane has proceeded to completion and that the final product has the correct stoichiometric ratio of elements. The theoretical composition is calculated from the molecular formula. Experimental results that closely match these theoretical values provide strong evidence of the compound's purity and correct structure.
Published data from the synthesis of TMETN demonstrates excellent agreement between the calculated and experimentally determined elemental compositions. google.com This concordance verifies the successful synthesis and high purity of the compound. google.com
Table 2: Elemental Analysis Data for this compound
| Element | Chemical Symbol | Theoretical Mass % | Experimental Mass % google.com |
| Carbon | C | 23.53 | 23.54 |
| Hydrogen | H | 3.53 | 3.53 |
| Nitrogen | N | 16.47 | 16.49 |
| Oxygen | O | 56.47 | (Not directly measured) |
Environmental Chemistry of Trimethylolethane Trinitrate Non Toxicity Focus
Degradation Pathways in Environmental Matrices (e.g., Soil, Water, Air)
Information directly detailing the degradation pathways of trimethylolethane trinitrate in specific environmental matrices is limited. However, based on the behavior of similar nitrate (B79036) esters like nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN), general degradation pathways can be inferred. The primary mechanism for the breakdown of nitrate esters in the environment is through the sequential removal of nitro groups. dtic.mil
In Soil: The fate of TMETN in soil is influenced by factors such as microbial activity, pH, and the presence of organic matter. Under anaerobic conditions, the transformation of nitrate esters is generally enhanced. dtic.mil Microbial populations in soil can utilize nitrate esters as a source of nitrogen, leading to their degradation. The initial step would likely involve the enzymatic hydrolysis of the ester linkages, releasing nitrate ions and the parent alcohol, trimethylolethane.
In Water: In aqueous environments, the degradation of TMETN can occur through both abiotic and biotic processes. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a potential abiotic pathway, although it is generally slow for nitrate esters at neutral pH. Photodegradation, or breakdown by sunlight, may also contribute to its transformation in surface waters. Microbial degradation is a significant pathway in water, with microorganisms capable of mineralizing nitrate esters. nih.gov For instance, studies on ethylene glycol dinitrate have shown that bacteria can progressively eliminate the nitro groups, eventually breaking the compound down to ethylene glycol, which is then mineralized. nih.gov
In Air: Due to its low volatility, significant concentrations of TMETN in the atmosphere are unlikely. However, if released into the air, its degradation would likely be driven by photochemical reactions. Reactions with hydroxyl radicals (•OH) are a primary degradation pathway for many organic compounds in the troposphere.
Abiotic and Biotic Transformation Mechanisms in Natural Systems
The transformation of TMETN in the environment involves a combination of abiotic and biotic mechanisms that alter its chemical structure.
Abiotic Transformation:
Hydrolysis: The ester linkages in TMETN are susceptible to hydrolysis, which involves the cleavage of the O-NO2 bond. This process is catalyzed by acids and bases. In natural waters, where the pH is typically near neutral, the rate of hydrolysis is expected to be slow.
Photolysis: In the presence of sunlight, particularly UV radiation, TMETN may undergo photolytic degradation. This process can lead to the cleavage of the nitrate ester bonds and further breakdown of the molecule.
Biotic Transformation: Microorganisms play a crucial role in the transformation of nitrate esters. The primary biotic mechanism is enzymatic degradation.
Denitration: This is a key process where microbial enzymes, such as nitrate reductases, sequentially remove the nitrate groups from the TMETN molecule. dtic.mil This process transforms the organic nitrate into its corresponding alcohol (trimethylolethane) and inorganic nitrate or nitrite.
Mineralization: Following denitration, the resulting organic backbone can be further metabolized by microorganisms, ultimately leading to its complete breakdown into carbon dioxide, water, and inorganic nitrogen, a process known as mineralization. nih.gov
The table below summarizes the potential transformation mechanisms for TMETN in various environmental compartments.
| Environmental Matrix | Primary Transformation Mechanism | Key Processes | Expected Products |
|---|---|---|---|
| Soil | Biotic | Microbial denitration and mineralization | Trimethylolethane, Nitrate, Nitrite, CO2, H2O |
| Water | Biotic and Abiotic | Microbial degradation, Hydrolysis, Photolysis | Trimethylolethane, Nitrate, Nitrite |
| Air | Abiotic | Photochemical reactions with hydroxyl radicals | Various smaller organic fragments, NOx |
Chemical Remediation Strategies for Environmental Contamination
While bioremediation is a promising approach for nitrate ester contamination, chemical remediation strategies can also be employed, particularly for treating contaminated water and soil.
Chemical Reduction: This method involves the use of reducing agents to transform the nitrate esters into less harmful substances. For instance, granular iron has been shown to be effective in the reduction of other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT). nih.gov A similar approach could potentially be applied to TMETN, where the nitro groups are reduced to amino groups.
Advanced Oxidation Processes (AOPs): AOPs utilize highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. Techniques like ozonolysis and photocatalytic degradation have been proposed for the treatment of liquid wastes containing energetic materials. nih.gov These processes can effectively break down the TMETN molecule into smaller, less complex compounds.
Hydrolysis: Although slow under neutral conditions, alkaline hydrolysis can be an effective treatment method for concentrated waste streams of nitrate esters. Increasing the pH significantly accelerates the hydrolysis rate, leading to the breakdown of TMETN into trimethylolethane and nitrate salts.
The following table outlines some of the chemical remediation strategies applicable to TMETN contamination.
| Remediation Strategy | Mechanism | Advantages | Limitations |
|---|---|---|---|
| Chemical Reduction (e.g., with granular iron) | Reduction of nitro groups to amino groups | Effective for nitroaromatic compounds, potentially applicable to nitrate esters | Formation of intermediate products may require further treatment |
| Advanced Oxidation Processes (AOPs) | Degradation by highly reactive radicals | Rapid and complete mineralization possible | Can be energy-intensive and costly |
| Alkaline Hydrolysis | Accelerated cleavage of ester bonds | Relatively simple and effective for concentrated waste | Requires handling of caustic solutions and produces a high-salt waste stream |
Future Directions in Trimethylolethane Trinitrate Research
Development of Novel Green Synthesis Routes
Traditional synthesis of nitrate (B79036) esters, including TMETN, often involves strongly acidic and hazardous nitrating agents like mixed nitric and sulfuric acids, which generate significant amounts of toxic waste. acs.orgwikipedia.org Modern research is actively pursuing "green" synthesis routes that minimize environmental impact and improve safety.
One promising approach is the use of dinitrogen pentoxide (N₂O₅) in an inert solvent. This method avoids the need for strong acid media, proceeds cleanly, and produces a co-product that can be used for further nitrations, thereby reducing waste. acs.org Another avenue involves replacing traditional organic solvents with neoteric solvents like ionic liquids (ILs) or supercritical fluids (SCFs). icm.edu.pl Energetic ionic liquids (EILs) are particularly noteworthy as they can serve as both the reaction medium and an energetic component, offering a dual benefit. acs.orgdntb.gov.uallnl.gov Research into imidazolium-based EILs has shown that the introduction of a nitrooxy group can enhance energetic properties.
Biocatalysis represents a frontier in green chemistry, offering reactions under mild conditions with high selectivity. aiaa.orgnih.gov While still an emerging field for nitration, enzymes like cytochrome P450 monooxygenases have been engineered to perform nitration on aromatic compounds and could potentially be adapted for the synthesis of nitrate esters like TMETN. researcher.life This biological approach could significantly reduce the harsh conditions and poor selectivity associated with conventional methods. aiaa.orgnih.gov
Furthermore, advancements in process chemistry, such as flow chemistry, are being explored to enhance the safety and efficiency of energetic material synthesis. researchgate.net Flow reactors allow for better control over highly exothermic nitration reactions, minimizing the risk of thermal runaway. researchgate.net Milder nitrating systems, such as those using a nitrate salt in sulfuric acid to generate nitric acid in situ, also represent a step towards safer and more controlled production of TMETN and other nitrate esters. researchgate.net
Advanced Mechanistic Elucidation of Complex Decomposition Cascades
A fundamental understanding of the thermal decomposition of TMETN is crucial for predicting its stability, performance, and safety. Future research is directed at achieving a more detailed picture of the complex reaction cascades that occur during its decomposition under various conditions.
Theoretical studies have identified the initial and rate-determining step in the decomposition of TMETN as the homolytic cleavage of the RO–NO₂ bond. acs.orgnih.govuri.edu This primary step is favored over other potential pathways, such as HONO elimination, in both the gas and liquid phases. acs.orgnih.gov The energy required to break this bond (bond dissociation energy) in TMETN is very similar to that in nitroglycerin (NG), yet their decomposition rates differ significantly depending on the phase. acs.org
Advanced research aims to unravel the subsequent, more complex reactions. Following the initial bond cleavage, the resulting alkoxy radicals can undergo further degradation. uri.edu Identifying these transient intermediates and final products is a key objective. Combined experimental and computational approaches, such as gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) coupled with time-dependent density functional theory (TDDFT), are being used to identify the small molecule products (e.g., nitric oxide, water, formaldehyde) that result from the thermal breakdown of nitrate esters. nih.gov
Future work will likely focus on building comprehensive kinetic models that can accurately simulate the entire decomposition process, from the initial bond-breaking to the formation of final products. These models are essential for predicting the combustion behavior of propellants containing TMETN under a wide range of pressures and temperatures. aiaa.org
Multi-scale Computational Modeling Approaches
Computational modeling has become an indispensable tool in the study of energetic materials, offering insights that are often difficult to obtain through experiments alone. Future research on TMETN will increasingly rely on multi-scale modeling, which bridges different levels of theory to create a holistic understanding of the material's behavior from the molecular to the macroscopic scale. techscience.com
At the quantum mechanical level, high-precision calculations like Density Functional Theory (DFT) and coupled-cluster methods (e.g., DLPNO-CCSD(T)) are used to determine fundamental molecular properties, reaction pathways, and energy barriers for decomposition. acs.orgacs.org These quantum chemical calculations provide the foundational data for higher-level simulations. Statistical rate theories, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, are then employed to compute temperature- and pressure-dependent reaction rate coefficients based on the quantum data. acs.orgnih.gov
At a larger scale, molecular dynamics (MD) simulations are used to investigate the condensed-phase properties and behavior of TMETN. ijche.com Using force fields, MD can model how TMETN interacts with other components in a formulation, such as binders (e.g., polyethylene (B3416737) glycol) and other plasticizers. energetic-materials.org.cn These simulations can predict crucial properties like mechanical strength, sensitivity, compatibility, and plasticizer migration. ijche.comenergetic-materials.org.cn Reactive molecular dynamics (QMD) simulations, which use semi-empirical quantum methods, can also model the initial chemical events during decomposition under conditions mimicking impact tests. scispace.com
The ultimate goal of multi-scale modeling is to integrate these different computational techniques. researcher.liferesearchgate.net For instance, data from atomistic simulations can be used to develop and refine parameters for mesoscale and continuum-level models, which simulate the behavior of the material at the scale of grains and defects. aps.orgpurdue.edu This hierarchical approach is essential for accurately predicting the performance and safety of TMETN-based propellants and explosives under real-world conditions, such as shock initiation. aps.orgarxiv.org
Integration of Experimental and Theoretical Methodologies for Deeper Understanding
The most profound insights into the behavior of TMETN will come from the close integration of advanced experimental techniques and robust theoretical models. This synergistic approach allows for mutual validation and provides a more complete picture than either method could achieve alone.
Recent theoretical studies on TMETN decomposition have successfully explained experimental observations. For example, quantum chemical calculations showed that while the trigger bond energies of TMETN and NG are nearly identical, entropy effects lead to a significantly faster decomposition rate for TMETN in the gas phase at 500 K. acs.orgnih.gov Conversely, in the liquid phase, solvation effects make TMETN's decomposition much slower than NG's. acs.orgnih.gov These findings align with experimental data on thermal stability and provide a detailed mechanistic explanation. acs.org
Similarly, combustion models for TMETN-based propellants are validated by comparing calculated burning rates, pressure exponents, and temperature sensitivities with experimental measurements. aiaa.orgresearchgate.net Discrepancies between simulation and experiment can highlight areas where the chemical kinetic or physical models need refinement. For instance, a one-dimensional combustion model for TMETN calculated burning rates and pressure exponents that were consistent with experimental data, demonstrating the predictive power of the integrated approach. aiaa.org
Q & A
Basic: What are the standard synthesis and purification protocols for TMETN in laboratory settings?
TMETN is synthesized via nitration of trimethylolethane using concentrated nitric acid under controlled temperature (typically 0–5°C). Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via solvent extraction (e.g., ethyl acetate) followed by vacuum distillation to remove residual solvents. Critical parameters include reaction stoichiometry, cooling rates, and solvent selection to minimize byproducts like partially nitrated derivatives .
Basic: What safety protocols are critical when handling TMETN due to its hazardous properties?
TMETN is classified as a Category 2 reproductive toxin (H361fd) and requires strict engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, chemical-resistant aprons, and safety goggles. Work surfaces must be decontaminated with alkaline solutions to neutralize residual nitrates. Emergency procedures for spills involve inert absorbents (e.g., vermiculite) and avoidance of water flushing to prevent environmental contamination .
Basic: Which analytical techniques are recommended for characterizing TMETN’s physicochemical properties?
Key methods include:
- DSC/TGA : To determine melting points (~180°C) and thermal stability (decomposition onset ~150°C).
- FT-IR and NMR : For structural confirmation (e.g., nitrate ester peaks at ~1,620 cm⁻¹ in IR; proton shifts at δ 4.5–5.0 ppm in ¹H-NMR).
- HPLC-MS : To assess purity and detect degradation products like nitrite ions .
Advanced: How can researchers analyze the thermal decomposition kinetics of TMETN under varying conditions?
Isoconversional methods (e.g., Kissinger-Akahira-Sunose) applied to DSC data can model activation energy (Ea) and pre-exponential factors. For instance, studies report Ea values of 120–150 kJ/mol for TMETN, with decomposition mechanisms shifting from autocatalytic to diffusion-controlled at higher heating rates. Parallel TGA-FTIR analysis identifies gaseous products (e.g., NOₓ, CO₂) to refine reaction pathways .
Advanced: What methodologies evaluate TMETN’s compatibility with polymeric binders in propellant formulations?
Molecular dynamics (MD) simulations using force fields like COMPASS III predict solubility parameters and interfacial adhesion between TMETN and binders (e.g., nitrocellulose). Experimentally, vacuum stability tests (VST) measure gas evolution over 48 hours at 90°C, with <3 mL/g deemed acceptable. Mechanical sensitivity tests (e.g., BAM friction/impact) ensure formulations remain above 80 N friction force and 5 J impact energy thresholds .
Advanced: How do enzymatic transformation rates of TMETN compare to other nitrate esters in biological systems?
In vitro assays using glutathione-S-transferase (GST) reveal TMETN’s denitration rate is 1.5–2× faster than diethylene glycol dinitrate (DEGDN) due to its tertiary carbon structure. Quantification via Griess reagent measures nitrite release, with TMETN yielding 3.2 µmol NO₂⁻/min/mg enzyme. Comparative studies suggest renal clearance pathways dominate due to higher hydrophilicity of TMETN metabolites .
Advanced: What strategies mitigate environmental risks from TMETN degradation in soil and water systems?
Aerobic biodegradation studies using soil slurries show TMETN hydrolyzes to trimethylolethane and nitrate ions within 14 days under pH 7–8. Photocatalytic degradation with TiO₂ nanoparticles achieves >90% mineralization in UV-irradiated aqueous solutions. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) guide remediation protocols, with activated carbon adsorption effective for groundwater treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
